Buquinolate
Overview
Description
Buquinolate is a chemical compound known for its use as an anticoccidial agent in veterinary medicine. It is primarily used to prevent and treat coccidiosis, a parasitic disease affecting the intestinal tracts of animals, particularly poultry .
Mechanism of Action
Target of Action
Buquinolate is a quinolone derivative that has been used as an anticoccidial drug . The primary targets of this compound are the coccidian protozoa, specifically Eimeria . These parasites are responsible for coccidiosis, a disease that affects a wide variety of animals and causes significant economic losses in the livestock industry .
Mode of Action
It is known that the anticoccidial activity of quinolone compounds, such as this compound, depends on the disruption of electron transport in the cytochrome system of coccidia .
Biochemical Pathways
It is known that quinolone compounds interfere with the electron transport in the cytochrome system of coccidia . This disruption can lead to the death of the parasite and thus the prevention of coccidiosis.
Result of Action
The primary result of this compound’s action is the prevention of coccidiosis. By disrupting the electron transport in the cytochrome system of coccidia, this compound inhibits the growth and reproduction of these parasites, thereby preventing the onset and spread of coccidiosis .
Biochemical Analysis
Biochemical Properties
Buquinolate plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in metabolic pathways. It has been observed to interact with various biomolecules, including enzymes that are crucial for cellular metabolism. The nature of these interactions often involves binding to specific active sites on enzymes, thereby influencing their activity. For instance, this compound has been shown to inhibit certain enzymes, leading to a reduction in the metabolic activity of pathogens .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to affect the signaling pathways involved in cell growth and proliferation. This modulation can lead to changes in gene expression, resulting in altered cellular functions. Additionally, this compound impacts cellular metabolism by inhibiting key enzymes, thereby disrupting the metabolic processes essential for cell survival .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to specific enzymes, inhibiting their activity and leading to a cascade of biochemical changes. This inhibition can result in the disruption of metabolic pathways, ultimately affecting cellular function. Furthermore, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins. These changes at the molecular level contribute to the overall effects of this compound on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to this compound can lead to adaptive changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to be effective in controlling coccidiosis infections without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including damage to liver and kidney tissues. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It has been shown to affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. These interactions can disrupt the balance of metabolic pathways, resulting in altered cellular function. Understanding the metabolic pathways influenced by this compound is crucial for elucidating its overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and efficacy. Studies have shown that this compound can accumulate in specific tissues, leading to localized effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is often directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. The subcellular localization of this compound is essential for its interaction with specific enzymes and proteins, thereby influencing its overall biochemical effects. Understanding the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Buquinolate can be synthesized through the cyclization of diethyl 3,4-diisobutoxyanilinomethylenemalonate with esters of phosphoric acid . The reaction typically involves heating the reactants under controlled conditions to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound involves the use of large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The product is then purified through various techniques such as crystallization and filtration to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Buquinolate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: this compound can be reduced using suitable reducing agents to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroquinoline compounds .
Scientific Research Applications
Buquinolate has several scientific research applications, including:
Comparison with Similar Compounds
Decoquinate: Another quinolone compound used as an anticoccidial agent.
Amquinolate: A quinoline derivative with similar anticoccidial properties.
Methyl benzoquate: A compound with a similar mode of action against coccidian parasites.
Uniqueness: Buquinolate is unique in its rapid development of resistance in coccidian parasites, which can occur after a single experimental passage . This characteristic distinguishes it from other similar compounds, which may take longer to induce resistance. Additionally, this compound’s specific targeting of the cytochrome system in mitochondria sets it apart from other anticoccidial agents that may have different mechanisms of action .
Properties
IUPAC Name |
ethyl 6,7-bis(2-methylpropoxy)-4-oxo-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5/c1-6-24-20(23)15-9-21-16-8-18(26-11-13(4)5)17(25-10-12(2)3)7-14(16)19(15)22/h7-9,12-13H,6,10-11H2,1-5H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVXOXRUTDAKFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OCC(C)C)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041689 | |
Record name | Buquinolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5486-03-3 | |
Record name | Buquinolate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5486-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buquinolate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buquinolate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11378 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BUQUINOLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201116 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Buquinolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Buquinolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.377 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUQUINOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFL71K7PU4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does buquinolate administration interfere with the development of host immunity to coccidiosis?
A1: No, this compound does not appear to hinder the development of host immunity. [, ] Chickens treated with this compound still develop immunity to subsequent infections, likely due to the passage of small numbers of oocysts, which contribute to immune system stimulation. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C21H25NO5 and a molecular weight of 375.4 g/mol. []
Q3: Is there spectroscopic data available for this compound?
A3: While the provided research does not delve into detailed spectroscopic analysis, one study describes a spectrophotofluorometric method for determining this compound in poultry tissues and eggs. [] This suggests that this compound possesses fluorescent properties that can be utilized for analytical purposes.
Q4: How does the particle size of this compound affect its efficacy?
A4: Research indicates that micronized this compound, with a smaller particle size (around 1.6 - 1.8 μm), demonstrates superior coccidiostatic activity compared to milled this compound with larger particles (around 6.1 μm). [] This difference in efficacy is particularly noticeable at concentrations below the recommended use level. []
Q5: Does this compound exhibit any catalytic properties?
A5: The provided research focuses solely on this compound's anticoccidial properties. There is no mention of any catalytic activity associated with this compound.
Q6: Have computational methods been used to study this compound?
A6: The provided research predates the widespread use of computational chemistry in drug discovery. There is no mention of simulations, calculations, or QSAR models related to this compound.
Q7: Are there specific formulation strategies used to enhance the stability or bioavailability of this compound?
A7: The research primarily discusses this compound administration through feed. [, , , , , , ] While specific formulation strategies aren't extensively discussed, one study mentions that micronization (reducing particle size) enhances this compound's efficacy, suggesting its impact on bioavailability. []
Q8: What are the regulations surrounding the use of this compound in animal feed?
A8: While specific regulations aren't discussed in the provided research, the studies highlight the importance of determining this compound residues in edible tissues like poultry and eggs. [, ] This implies the existence of regulatory limits on this compound residues to ensure consumer safety.
Q9: What is known about the absorption, distribution, metabolism, and excretion of this compound in chickens?
A9: One study investigated the distribution of carbon-14 labeled this compound in chickens. [] The findings showed rapid absorption and distribution to various tissues with excretion primarily through feces. The liver and kidneys showed a higher accumulation of the drug and its metabolites. []
Q10: How is the efficacy of this compound evaluated?
A10: this compound's efficacy is primarily assessed through in vivo studies using chickens experimentally infected with various Eimeria species. [, , , , , , , , , , ] Researchers monitor parameters like mortality rate, weight gain, severity of intestinal lesions, and oocyst output to determine the drug's effectiveness. [, , , , , , , , , , ]
Q11: Can coccidia develop resistance to this compound?
A11: Yes, several studies demonstrated the development of this compound resistance in Eimeria tenella strains after repeated exposure to the drug. [, , ] This resistance appears to be stable and transmissible through oocysts. []
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